molecular formula C28H37NO8 B14074535 (2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid

(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid

Cat. No.: B14074535
M. Wt: 515.6 g/mol
InChI Key: QZGOQORSUIQVIR-FFZVSTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]pentanedioic acid” is a complex organic molecule with a unique spiro structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Common synthetic routes may include:

    Step 1: Formation of the core naphthalene structure through cyclization reactions.

    Step 2: Introduction of the spiro linkage via a spirocyclization reaction.

    Step 3: Functionalization of the molecule with hydroxyl and oxo groups through selective oxidation and reduction reactions.

    Step 4:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Functional group substitution reactions, such as halogenation or nitration, under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups will yield oxo groups, while reduction of oxo groups will yield hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Binding to active sites and inhibiting or activating enzyme activity.

    Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways through its functional groups.

Properties

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid

InChI

InChI=1S/C28H37NO8/c1-14-5-7-20-26(2,3)21(31)9-10-27(20,4)28(14)12-16-19(30)11-15-17(23(16)37-28)13-29(24(15)34)18(25(35)36)6-8-22(32)33/h11,14,18,20-21,30-31H,5-10,12-13H2,1-4H3,(H,32,33)(H,35,36)/t14-,18+,20?,21-,27+,28-/m1/s1

InChI Key

QZGOQORSUIQVIR-FFZVSTMVSA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)O)C(=O)O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)O)C(=O)O)O)C)O)(C)C

Origin of Product

United States

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